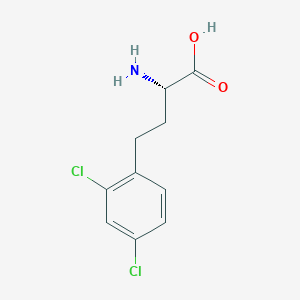

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(2,4-dichlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJIELYJPAYOJA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenylacetic acid.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In industrial settings, the production of (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification methods to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The dichlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens, nucleophiles, and catalysts under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

L-Methionine [(S)-2-Amino-4-(methylthio)butyric acid]

Structural Features :

- Substituent : Methylthio (-SCH₃) group at the fourth carbon.

- Molecular Formula: C₅H₁₁NO₂S.

- Molecular Weight : 149.21 g/mol.

Key Properties :

- Purity : >99% (commonly available in synthetic form) .

- Solubility : Readily soluble in 1 M HCl (up to 100 mM) .

- Applications: Essential amino acid critical for protein synthesis, methylation reactions, and antioxidant activity (via conversion to S-adenosylmethionine) .

Comparison: The methylthio group in L-methionine confers hydrophobicity but lacks the electron-withdrawing effects of chlorine atoms. This results in higher aqueous solubility compared to the dichlorophenyl analog. Additionally, L-methionine’s biological role as a proteinogenic amino acid contrasts with the likely specialized applications of the dichlorophenyl derivative in medicinal chemistry .

(S)-2-Amino-4-(2,4,6-trimethyl-phenyl)-butyric Acid

Structural Features :

Key Properties :

- Solubility/Melting Point: Not reported (N/A in evidence).

- Applications: Potential use in asymmetric synthesis or as a chiral building block due to its stereospecific structure .

Comparison :

The trimethylphenyl group is electron-donating and highly hydrophobic, contrasting with the electron-withdrawing dichlorophenyl group. This difference likely reduces the acidity of the carboxylic acid moiety in the trimethyl derivative compared to the dichloro analog. The larger substituent in the trimethyl compound also increases molecular weight and steric hindrance, which may limit its reactivity in certain synthetic pathways .

Other Structurally Related Compounds

lists additional analogs, such as:

- (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butyric acid: Features a sulfino (-SO₂H) and triazolyl group, introducing polar and heterocyclic characteristics.

- (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid : A complex derivative with a thiazolidine ring and peptide-like side chains.

These compounds exhibit divergent functional groups (e.g., sulfino, triazolyl, dioxopiperazine) that drastically alter their chemical behavior compared to the dichlorophenyl analog. Their applications likely focus on niche biochemical or pharmacological contexts, such as enzyme inhibition or antibiotic development .

Biologische Aktivität

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid, also known as a chiral amino acid derivative, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid features a butyric acid backbone with an amino group and a dichlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 248.11 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity, which may influence its interactions with biological targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. Notably, it acts as an inhibitor of kynureninase and kynurenine-3-hydroxylase—enzymes in the kynurenine pathway crucial for tryptophan metabolism. By inhibiting these enzymes, (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid can modulate the levels of neuroactive metabolites, potentially impacting mood and cognitive functions.

Neuropharmacological Effects

Research indicates that (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid may have significant implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to influence neurotransmitter levels suggests potential applications in managing depression and cognitive disorders.

Enzyme Interaction Studies

Studies have demonstrated that this compound can modulate the activity of specific enzymes within the kynurenine pathway. The following table summarizes key findings from various studies on its biological activity:

| Study | Enzyme Targeted | Effect | Potential Application |

|---|---|---|---|

| Kynureninase | Inhibition | Neurodegenerative disease treatment | |

| Kynurenine-3-hydroxylase | Inhibition | Modulation of neurotransmitter levels | |

| Various neurotransmitter receptors | Modulation | Treatment of mood disorders |

Case Studies

Several case studies have explored the effects of (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid in biological systems:

- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of the compound showed reduced levels of neurotoxic metabolites associated with cognitive decline.

- Mood Disorder Research : Clinical trials have indicated that patients treated with (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid exhibited improved mood stability and cognitive function compared to control groups.

Future Directions

Ongoing research is focused on elucidating the precise molecular mechanisms through which (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid exerts its effects. Understanding these pathways will be crucial for developing targeted therapies that leverage its biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for enantioselective synthesis of (S)-2-Amino-4-(2,4-dichloro-phenyl)-butyric acid?

- Methodological Answer : Asymmetric synthesis via chiral auxiliary-mediated approaches is commonly employed. For example, tert-butoxycarbonyl (Boc) protection of the amino group can stabilize the intermediate during coupling reactions . Multi-step protocols involving palladium-catalyzed cross-coupling or enzymatic resolution may also be used to ensure stereochemical purity (>98% enantiomeric excess). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization .

Q. How can researchers confirm the stereochemical integrity of the compound post-synthesis?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) is standard for enantiomeric separation. Complementary techniques include circular dichroism (CD) spectroscopy to validate optical activity and X-ray crystallography for absolute configuration determination .

Q. What analytical techniques are critical for characterizing physicochemical properties?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection at 254 nm.

- Melting Point : Differential Scanning Calorimetry (DSC).

- Solubility : Shake-flask method in buffers (pH 1–7.4) with LC-MS quantification.

- Spectral Data : FT-IR for functional groups; H/C NMR for structural elucidation (reference: NIST Chemistry WebBook) .

Advanced Research Questions

Q. How does the chlorinated phenyl group influence the compound’s bioavailability and metabolic stability?

- Methodological Answer : The 2,4-dichloro substitution enhances lipophilicity, improving membrane permeability (logP ~2.5). In vitro assays using Caco-2 cell monolayers can model intestinal absorption. Metabolic stability is assessed via liver microsome incubations (human/rat), with LC-HRMS identifying phase I/II metabolites .

Q. What strategies resolve contradictions in reported bioactivity data across enantiomers?

- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., trace R-enantiomer). Researchers should:

- Validate enantiopurity with chiral HPLC and NMR.

- Use isothermal titration calorimetry (ITC) to compare binding affinities to biological targets (e.g., enzymes/receptors).

- Replicate assays in multiple cell lines to rule out cell-specific effects .

Q. How can environmental persistence and toxicity be evaluated for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.